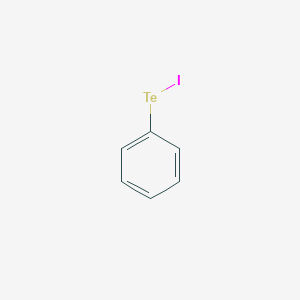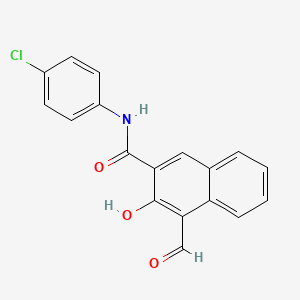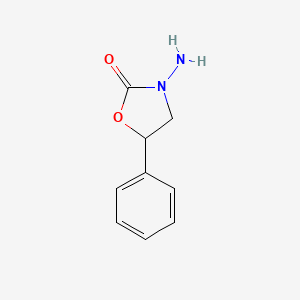
Methyl 3-(triethylsilyl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(triethylsilyl)propanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents . This particular compound features a triethylsilyl group, which is known for its chemical inertness and large molecular volume .
Métodos De Preparación
Methyl 3-(triethylsilyl)propanoate can be synthesized through various methods. One common approach is the esterification of 3-(triethylsilyl)propanoic acid with methanol in the presence of a strong acid catalyst . Another method involves the reaction of 3-(triethylsilyl)propanoic acid chloride with methanol under basic conditions . Industrial production methods often utilize similar synthetic routes but on a larger scale, ensuring high yield and purity.
Análisis De Reacciones Químicas
Methyl 3-(triethylsilyl)propanoate undergoes several types of chemical reactions:
Reduction: Using reducing agents like lithium aluminum hydride, it can be reduced to 3-(triethylsilyl)propanol.
Substitution: The triethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include strong acids, bases, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Methyl 3-(triethylsilyl)propanoate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of methyl 3-(triethylsilyl)propanoate involves its ability to act as a protecting group for carboxylic acids. The triethylsilyl group provides steric hindrance, preventing unwanted reactions at the carboxyl site . This makes it useful in multi-step synthetic processes where selective protection and deprotection are required.
Comparación Con Compuestos Similares
Methyl 3-(triethylsilyl)propanoate can be compared with other esters and silyl-protected compounds:
Methyl 3-(trimethylsilyl)propanoate: Similar in structure but with a smaller silyl group, making it less sterically hindered.
Ethyl 3-(triethylsilyl)propanoate: Similar but with an ethyl ester group instead of a methyl ester group, which can affect its reactivity and solubility.
Methyl 3-(triethylsilyl)butanoate: Similar but with an additional carbon in the chain, affecting its physical and chemical properties.
These comparisons highlight the unique properties of this compound, such as its steric hindrance and chemical stability, making it a valuable compound in various applications.
Propiedades
Número CAS |
55453-18-4 |
|---|---|
Fórmula molecular |
C10H22O2Si |
Peso molecular |
202.37 g/mol |
Nombre IUPAC |
methyl 3-triethylsilylpropanoate |
InChI |
InChI=1S/C10H22O2Si/c1-5-13(6-2,7-3)9-8-10(11)12-4/h5-9H2,1-4H3 |
Clave InChI |
XXZXKTZSYXNGDR-UHFFFAOYSA-N |
SMILES canónico |
CC[Si](CC)(CC)CCC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4-Methoxyphenyl)[3-(4-methoxyphenyl)oxiran-2-yl]methanone](/img/structure/B14645070.png)
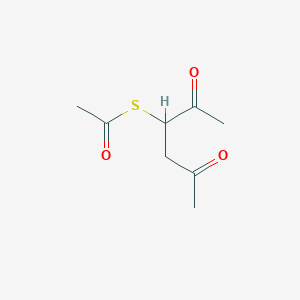
![2-{[2-(Prop-2-en-1-yl)phenyl]methyl}oxirane](/img/structure/B14645080.png)
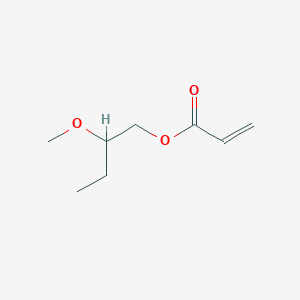

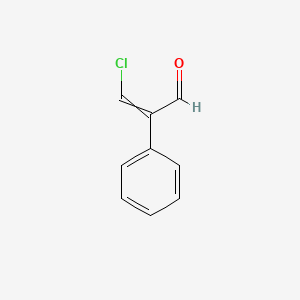
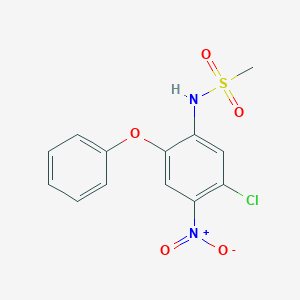
![4-Piperidinone, 1-[3-[2-(4-fluorophenyl)-1,3-dioxolan-2-yl]propyl]-](/img/structure/B14645122.png)
![1-Methyl-1-(3-nitropropyl)-1,3,4,9-tetrahydroindeno[2,1-c]pyran](/img/structure/B14645124.png)
